3-Bromo-2-methyl-4-(piperidin-1-yl)pyridine
Description
3-Bromo-2-methyl-4-(piperidin-1-yl)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 3-position, a methyl group at the 2-position, and a piperidine substituent at the 4-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of receptor-targeted molecules due to its structural versatility. Its bromine atom enables further functionalization via cross-coupling reactions, while the piperidine moiety contributes to enhanced solubility and binding affinity in biological systems .
Properties
IUPAC Name |
3-bromo-2-methyl-4-piperidin-1-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-9-11(12)10(5-6-13-9)14-7-3-2-4-8-14/h5-6H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNWZAKNPBDLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1Br)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266351 | |
| Record name | 3-Bromo-2-methyl-4-(1-piperidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103971-19-3 | |
| Record name | 3-Bromo-2-methyl-4-(1-piperidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103971-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methyl-4-(1-piperidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-4-(piperidin-1-yl)pyridine typically involves the bromination of 2-methyl-4-(piperidin-1-yl)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-4-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions using catalysts such as palladium on carbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst in ethanol or methanol.
Major Products
Substitution: Formation of 2-methyl-4-(piperidin-1-yl)pyridine derivatives.
Oxidation: Formation of 3-bromo-2-carboxy-4-(piperidin-1-yl)pyridine.
Reduction: Formation of 3-bromo-2-methyl-4-(piperidin-1-yl)piperidine.
Scientific Research Applications
3-Bromo-2-methyl-4-(piperidin-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of agrochemicals and materials science for the synthesis of functionalized polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-4-(piperidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The following table highlights key structural analogs of 3-Bromo-2-methyl-4-(piperidin-1-yl)pyridine, emphasizing differences in substituents and their implications:
Key Observations :
- Positional isomerism : The location of bromine and piperidine substituents significantly impacts biological activity. For instance, 2-Bromo-5-(piperidin-4-yl)pyridine () shows affinity for dopamine D4 receptors, whereas 3-Bromo-4-(piperidin-3-yl)pyridine () is prioritized for kinase inhibitor synthesis.
- Substituent effects : Carbonyl-linked piperidine groups (e.g., in 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine) enhance metabolic stability compared to direct N-linked piperidines .
Physicochemical Properties
Comparative data on melting points, solubility, and spectroscopic features:
| Compound | Melting Point (°C) | Solubility (DMSO, mg/mL) | 1H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|---|
| This compound | Not reported | >10 (predicted) | δ 1.45–1.60 (piperidine CH2), 2.35 (CH3) | 2950 (C-H stretch), 1560 (C=N) |
| 3-Bromo-4-(piperidin-3-yl)pyridine | Not reported | >5 | δ 1.55–1.70 (piperidine CH2), 8.20 (pyridine H) | 2920 (C-H), 1580 (C=N) |
| 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives | 268–287 | 2–5 | δ 6.80–7.50 (aromatic H), 4.20 (NH2) | 3300 (N-H), 1650 (C=O) |
Notes:
- Pyridine derivatives with bulkier substituents (e.g., 4-substituted phenyl groups) exhibit higher melting points (268–287°C) due to increased crystallinity .
- The absence of amino or carbonyl groups in this compound likely reduces polarity, enhancing lipid membrane permeability compared to analogs like 2-Amino-4-(2-chloro-5-phenyl)pyridines .
Pharmacological Profiles
- ADMET properties : Pyridine derivatives with piperidine substituents (e.g., D1 in ) show favorable ADMET profiles, including CYP3A4 inhibition and blood-brain barrier penetration .
Biological Activity
3-Bromo-2-methyl-4-(piperidin-1-yl)pyridine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article discusses its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound features a pyridine ring substituted with a bromine atom and a piperidine moiety. The synthesis typically involves the bromination of 2-methyl-4-pyridine derivatives followed by the introduction of the piperidine group through nucleophilic substitution.
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its potential as an inhibitor for specific enzymes and receptors.
1. Inhibition of LSD1
One significant area of research is the compound's role as an inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. Inhibitors of LSD1 are being explored for their therapeutic potential in treating various cancers due to their role in histone methylation regulation. The SAR studies indicate that modifications to the piperidine and pyridine cores significantly influence the inhibitory potency against LSD1. For instance, compounds with a piperidinyl substituent showed varied affinities, with some derivatives demonstrating Ki values in the nanomolar range .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays have demonstrated that derivatives with similar scaffolds exhibit cytotoxic effects against several cancer cell lines, including breast and ovarian cancer cells. For example, certain analogs exhibited IC50 values less than 10 µM against these cell lines, indicating promising anticancer activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Piperidine Position | Substituents at the 4-position enhance potency |
| Bromine Substitution | Essential for maintaining activity |
| Methyl Group Presence | Contributes positively to enzyme binding |
These insights help guide further modifications to enhance efficacy and selectivity.
Case Study 1: LSD1 Inhibition
In a study focusing on LSD1 inhibitors, this compound was synthesized alongside other derivatives. The compound exhibited a Ki value of approximately 650 nM, positioning it as a moderate inhibitor compared to more potent analogs . This study underscores the importance of structural modifications in enhancing biological activity.
Case Study 2: Antitumor Efficacy
Another investigation assessed the antitumor efficacy of this compound against various cancer cell lines. The results indicated that while some derivatives showed significant cytotoxicity, others were less effective, emphasizing the need for continued exploration into structural optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
